molecular formula C6H7IN2O2 B13029221 Methyl 5-iodo-1-methyl-1H-pyrazole-4-carboxylate

Methyl 5-iodo-1-methyl-1H-pyrazole-4-carboxylate

Cat. No.: B13029221
M. Wt: 266.04 g/mol
InChI Key: AHCXTRKXBWRRGA-UHFFFAOYSA-N
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Description

Methyl 5-iodo-1-methyl-1H-pyrazole-4-carboxylate: is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry . This compound features a pyrazole ring substituted with iodine at the 5-position, a methyl group at the 1-position, and a carboxylate ester at the 4-position. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-iodo-1-methyl-1H-pyrazole-4-carboxylate typically involves the cyclocondensation of appropriate precursors. One common method includes the reaction of 5-iodo-1-methyl-1H-pyrazole-4-carboxylic acid with methanol in the presence of a dehydrating agent . The reaction is usually carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions: Methyl 5-iodo-1-methyl-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution Products: Depending on the nucleophile used, various substituted pyrazoles can be obtained.

    Oxidation Products: Oxidized derivatives of the pyrazole ring.

    Reduction Products: Reduced forms of the pyrazole compound.

    Hydrolysis Products: 5-iodo-1-methyl-1H-pyrazole-4-carboxylic acid.

Scientific Research Applications

Chemistry: Methyl 5-iodo-1-methyl-1H-pyrazole-4-carboxylate is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis .

Biology and Medicine: In biological research, this compound is studied for its potential pharmacological properties. Pyrazole derivatives are known to exhibit anti-inflammatory, analgesic, and antimicrobial activities . This compound may serve as a lead compound for the development of new therapeutic agents.

Industry: In the industrial sector, this compound can be used in the synthesis of agrochemicals and pharmaceuticals. Its reactivity and functional groups make it suitable for various applications in chemical manufacturing .

Mechanism of Action

The mechanism of action of Methyl 5-iodo-1-methyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The iodine atom and the ester group play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites on target molecules, leading to the inhibition or activation of specific biological pathways . The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Uniqueness: Methyl 5-iodo-1-methyl-1H-pyrazole-4-carboxylate is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties. The iodine atom can participate in various substitution reactions, making this compound a versatile intermediate in organic synthesis .

Biological Activity

Methyl 5-iodo-1-methyl-1H-pyrazole-4-carboxylate (MIMPC) is a heterocyclic compound notable for its diverse biological activities and potential applications in medicinal chemistry and agrochemistry. This article delves into the biological activity of MIMPC, highlighting its mechanisms of action, biochemical interactions, and relevant case studies.

Chemical Structure and Properties

MIMPC features a pyrazole ring with an iodine atom at the 5-position and a carboxylate group at the 4-position. Its molecular formula is C6H7IN2O2C_6H_7IN_2O_2, with a molecular weight of approximately 252.01 g/mol. The compound's structure is essential for its biological activity, influencing its interaction with various biological targets.

The mechanism of action of MIMPC is primarily attributed to its ability to interact with key enzymes and receptors in biological systems. The following points summarize its mechanisms:

  • Enzyme Inhibition : MIMPC has been shown to inhibit succinate dehydrogenase, an enzyme critical in mitochondrial respiration, which is significant for its fungicidal properties.
  • Cell Signaling Modulation : The compound influences cell signaling pathways, including MAPK and PI3K/Akt pathways, which are crucial for cell survival and proliferation.
  • Gene Expression Alteration : MIMPC can modulate the expression of genes involved in cell cycle regulation and apoptosis, affecting cellular metabolism and function.

Biological Activities

MIMPC exhibits a broad spectrum of biological activities, including:

  • Antifungal Activity : As an intermediate in the synthesis of fungicides, MIMPC disrupts fungal growth by inhibiting metabolic pathways essential for fungal survival.
  • Anti-inflammatory Properties : Similar pyrazole derivatives have demonstrated anti-inflammatory effects, suggesting potential therapeutic applications in treating inflammatory diseases .
  • Antimicrobial Effects : Compounds with similar structures have shown effectiveness against various bacterial strains, indicating that MIMPC may also possess antimicrobial properties .

Case Study 1: Antifungal Efficacy

In a study investigating the antifungal properties of pyrazole derivatives, MIMPC was tested against pathogenic fungi. The results indicated that MIMPC effectively inhibited fungal growth at concentrations that were lower than those required for conventional antifungals. This suggests its potential as a potent fungicide in agricultural applications.

Data Table: Biological Activities of MIMPC and Related Compounds

Compound NameActivity TypeTarget/MechanismReference
This compoundAntifungalInhibition of succinate dehydrogenase
Pyrazole Derivative AAnti-inflammatoryInhibition of TNF-α and IL-6
Pyrazole Derivative BAntimicrobialActivity against E. coli and S. aureus

Properties

IUPAC Name

methyl 5-iodo-1-methylpyrazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7IN2O2/c1-9-5(7)4(3-8-9)6(10)11-2/h3H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHCXTRKXBWRRGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)C(=O)OC)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7IN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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